molecular formula C12H13NS B15209823 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 89506-58-1

1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No.: B15209823
CAS No.: 89506-58-1
M. Wt: 203.31 g/mol
InChI Key: DCZHBGGVAHSUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound that combines the structural elements of thiophene and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a thiophene derivative with a cyclopentane-based precursor, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the development of organic semiconductors and materials for electronic applications.

Mechanism of Action

The mechanism by which 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological activities. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its fused ring system, which combines the properties of both thiophene and pyrrole. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

89506-58-1

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1-methyl-2-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[b]pyrrole

InChI

InChI=1S/C12H13NS/c1-13-10-5-2-4-9(10)8-11(13)12-6-3-7-14-12/h3,6-8H,2,4-5H2,1H3

InChI Key

DCZHBGGVAHSUHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C=C1C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.